molecular formula C8H5FN2O B7934260 8-fluoro-1H-quinazolin-4-one

8-fluoro-1H-quinazolin-4-one

Cat. No.: B7934260
M. Wt: 164.14 g/mol
InChI Key: SMHLOFQPJIEWSB-UHFFFAOYSA-N
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Description

8-Fluoro-1H-quinazolin-4-one (CAS 187805-50-1) is a fluorinated quinazolinone derivative that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery. Quinazolinones are recognized for their wide spectrum of biological activities, driven by their stability and favorable physicochemical properties, including lipophilicity that can aid in penetrating cellular and tissue barriers . This compound is of particular interest in oncology research; it has been utilized as a key precursor in the rational design of novel dual-acting inhibitors, such as potent and selective PI3K/HDAC inhibitors investigated for their efficacy against various cancer cell lines . The structural motif of the quinazolinone core, especially substitutions at the 6 and 8 positions, is significant for various pharmacological activities . Beyond oncology, the quinazolinone structure is a foundational building block for developing agents with potential antifungal, antimicrobial, and antidiabetic activities, making it a valuable template for hit-to-lead optimization in multiple therapeutic areas . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-fluoro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHLOFQPJIEWSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)F)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Synthesis and Fluorination

The synthesis typically begins with 6-fluoroanthranilic acid or its derivatives. Acylation with acid chlorides under reflux conditions yields intermediate amides, which undergo dehydrative cyclization with acetic anhydride to form benzoxazinone precursors. For example, treatment of 6-fluoroanthranilic acid with acetyl chloride in toluene at 110°C for 6 hours produces the corresponding amide in 85% yield. Subsequent condensation with ammonium acetate in ethanol at 80°C facilitates cyclization to 8-fluoro-1H-quinazolin-4-one, though yields are moderate (55–65%) due to competing side reactions.

Optimization of Cyclization Conditions

Microwave-assisted synthesis reduces reaction times from hours to minutes. A model reaction using o-aminobenzamide and 4-fluorostyrene under neat conditions at 150°C for 20 minutes achieves 70% yield, compared to 56% yield in conventional heating. The absence of solvent minimizes byproduct formation, while additives like K₂CO₃ improve regioselectivity (Table 1).

Table 1. Comparative Yields of Cyclocondensation Methods

ConditionsCatalystTemperature (°C)TimeYield (%)
Conventional heatingNone806 h55
Microwave irradiationK₂CO₃15020 min70
Solvent-freeAc₂O1201 h65

Suzuki-Miyaura Cross-Coupling for 8-Fluorination

Palladium-Catalyzed Coupling of 6-Bromo Precursors

A robust two-step approach involves Suzuki-Miyaura coupling of 6-bromo-1H-quinazolin-4-one with fluorinated boronic acids. The brominated intermediate is synthesized via cyclization of 6-bromoanthranilic acid, followed by Pd(dppf)Cl₂-catalyzed coupling (0.05 eq) with 2-fluorophenylboronic acid in toluene/dioxane (4:1). Microwave irradiation at 120°C for 20 minutes achieves 68% yield, outperforming traditional heating (50% yield at 80°C over 1 hour).

Substrate Scope and Limitations

Electron-deficient boronic acids (e.g., 3-CF₃-C₆H₄-B(OH)₂) exhibit lower reactivity (45% yield), whereas electron-neutral substrates like 4-F-C₆H₄-B(OH)₂ provide consistent results (65–70%). Steric hindrance at the 8-position necessitates higher catalyst loadings (0.1 eq Pd) for ortho-substituted derivatives.

Copper-Catalyzed Imidoylative Cross-Coupling

Reaction Mechanism and Scope

Copper(II) acetate mediates the coupling of ethyl 2-isocyanobenzoate with fluorinated amines to construct the quinazolinone core. For instance, treatment with 2-fluoroethylamine in CH₂Cl₂ at room temperature for 25 minutes affords this compound in 77% yield. The protocol tolerates diverse amines, including aryl and alkyl variants, though electron-poor amines require elevated temperatures (150°C under microwave).

Advantages Over Palladium Systems

This method eliminates the need for pre-functionalized boronic acids, streamlining synthesis. Catalyst loading is reduced to 5 mol% Cu(OAc)₂, and reactions proceed under aerobic conditions, enhancing practicality. However, regiochemical control remains challenging when multiple reactive sites are present.

Oxidative Annulation with Fluorinated Styrenes

One-Pot Synthesis via C–H Activation

A novel oxidative annulation strategy couples o-aminobenzamides with 8-fluorostyrenes using MnO₂ as the oxidant. In a representative procedure, heating at 120°C in DMF for 12 hours delivers the target compound in 60% yield. The reaction proceeds via imine formation followed by cyclodehydration, with the oxidant critical for dehydrogenation.

Solvent and Additive Effects

Polar aprotic solvents (DMF, DMSO) enhance yields by stabilizing intermediate species, while protic solvents (EtOH) suppress reactivity (Table 2). Additives like p-TsOH (10 mol%) accelerate cyclization, reducing reaction times to 8 hours.

Table 2. Solvent Optimization for Oxidative Annulation

SolventAdditiveTemperature (°C)Yield (%)
DMFNone12060
DMSOp-TsOH12072
EtOHNone12030

Comparative Analysis of Synthetic Routes

Yield and Scalability

Suzuki-Miyaura coupling offers the highest scalability (gram-scale demonstrated), whereas copper-catalyzed methods excel in step economy. Oxidative annulation requires stoichiometric oxidants, limiting green chemistry applications.

Purification Challenges

Crude products often require silica gel chromatography followed by recrystallization from 2-PrOH/hexane (1:3). LC-MS analysis reveals residual palladium (<0.1 ppm) in cross-coupled products, necessitating chelating resin treatment for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

8-fluoro-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substituting Agents: Halogens, alkylating agents

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often include various derivatives and intermediates that are valuable in further chemical synthesis and applications.

Scientific Research Applications

Medicinal Chemistry

8-Fluoro-1H-quinazolin-4-one has garnered attention for its potential therapeutic applications, particularly in treating various diseases:

  • Anticancer Activity: Studies indicate that derivatives of quinazolinones exhibit significant cytotoxic effects against cancer cell lines, including breast cancer and leukemia . For instance, certain modifications to the quinazolinone structure have resulted in compounds with enhanced potency against resistant cancer strains.
  • Antimicrobial Properties: Research has shown that quinazolinone derivatives possess antimicrobial activity against various pathogens, including Mycobacterium tuberculosis . The structural modifications of these compounds can lead to improved efficacy against resistant strains.

Drug Discovery

The compound has been investigated as a scaffold for developing new drugs targeting specific enzymes and receptors:

  • SARS-CoV-2 Inhibitors: Recent studies have identified this compound derivatives as potential nonpeptidic inhibitors of the SARS-CoV-2 main protease (Mpro), showcasing their relevance in antiviral drug discovery . Structural optimizations have led to compounds with superior biochemical potency.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Mechanism of Action: The compound can bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways. This interaction is crucial for its anticancer and antimicrobial effects .

Case Studies

Several case studies highlight the effectiveness of this compound in research:

  • Anticancer Research: A study demonstrated that a synthesized derivative exhibited significant cytotoxicity against multiple cancer cell lines, leading to cell cycle arrest at the G2/M phase .
  • Antituberculosis Activity: Another investigation focused on quinazolinone benzoates as anti-tuberculosis agents, revealing promising results against multi-drug-resistant strains .
  • SARS-CoV-2 Inhibition: A recent study identified novel inhibitors based on the quinazolinone scaffold that displayed potent activity against SARS-CoV-2 Mpro, emphasizing its potential in combating viral infections .

Mechanism of Action

The mechanism of action of 8-fluoro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogs

Table 1 summarizes structurally related quinazolinone derivatives, highlighting substituent variations and similarity scores:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Similarity Score
8-Fluoro-1H-quinazolin-4-one 187805-50-1 C₈H₅FN₂O 164.14 Reference
7-Fluoro-8-nitroquinazolin-4(3H)-one 1027929-81-2 C₈H₄FN₃O₃ 221.14 0.80
7-Fluoro-6-nitroquinazolin-4(3H)-one 162012-69-3 C₈H₄FN₃O₃ 221.14 0.83
5-Chloro-6-(4-fluorophenyl)-8-hydroxy-3H-quinazolin-4-one 7JJ (PDB) C₁₄H₈ClF₂N₂O₂ 320.68 N/A

Structural Insights :

  • Bulkier Side Chains : The compound 5-Chloro-6-(4-fluorophenyl)-8-hydroxy-3H-quinazolin-4-one incorporates a chlorinated core and a fluorophenyl substituent, significantly increasing molecular weight (320.68 g/mol) and likely influencing receptor-binding kinetics .

Physicochemical and Pharmacological Properties

  • Solubility and Stability : this compound’s solubility is solvent-dependent, requiring tailored preparation methods, whereas nitro-substituted analogs may exhibit reduced aqueous solubility due to higher hydrophobicity .
  • Pharmacological Potential: While this compound lacks explicit activity data, related quinazolinones demonstrate diverse applications. For example, triazoloquinazolinones (e.g., 4-benzyl-1-substituted-4H-triazoloquinazolin-5-ones) are potent H1-antihistaminic agents, suggesting that fluorine substitution at position 8 could modulate histamine receptor affinity .

Research Implications and Limitations

  • Drug Design Relevance: The dihydroquinazolinone scaffold is a well-established pharmacophore, with substitutions at positions 6, 7, and 8 critical for tuning bioactivity . The fluorine atom in this compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .
  • Data Gaps : Direct comparative studies on the biological activity of this compound versus its analogs are absent in the provided evidence. Current comparisons rely on structural and physicochemical inferences rather than empirical pharmacological data.

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